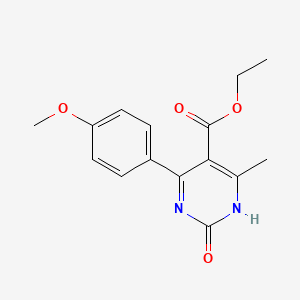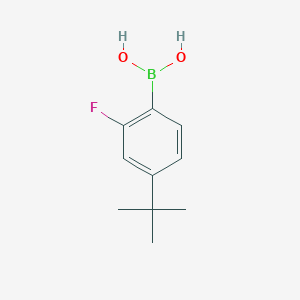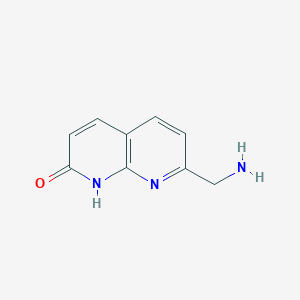
7-(aminomethyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(aminomethyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound with a naphthyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one typically involves the reaction of 1,8-naphthyridine with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(aminomethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the core structure.
Applications De Recherche Scientifique
7-(aminomethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-aminocoumarins: These compounds have a similar core structure but differ in their functional groups and properties.
2,6-dihydroxynaphthalene derivatives: These compounds share some structural similarities but have different reactivities and applications.
Uniqueness
7-(aminomethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
7-(aminomethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7/h1-4H,5,10H2,(H,11,12,13) |
Clé InChI |
OSSIWNYNJZMNCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CC(=O)N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



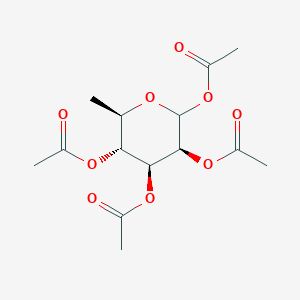


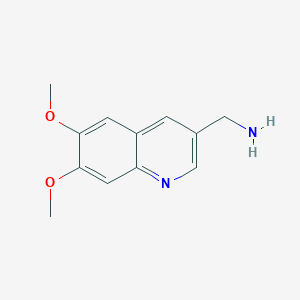
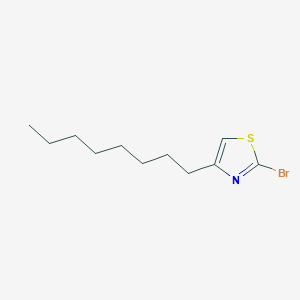
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

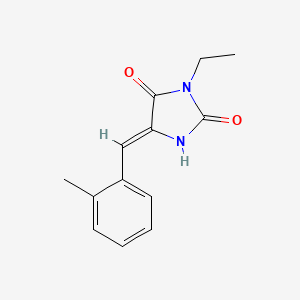
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
